N-(hexadecanoyl)-sphinganine has been reported in Brassica oleracea with data available.
C16-Dihydroceramide
CAS No.: 5966-29-0
Cat. No.: VC20765205
Molecular Formula: C34H69NO3
Molecular Weight: 539.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5966-29-0 |
|---|---|
| Molecular Formula | C34H69NO3 |
| Molecular Weight | 539.9 g/mol |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide |
| Standard InChI | InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 |
| Standard InChI Key | GCGTXOVNNFGTPQ-JHOUSYSJSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O |
Introduction
N-(hexadecanoyl)-sphinganine, systematically named Cer(d18:0/16:0), is a dihydroceramide belonging to the sphingolipid family. This compound features a hexadecanoyl (C16:0) fatty acid chain linked to a sphinganine backbone via an amide bond. Its molecular formula is C₃₄H₆₉NO₃, with an exact mass of 539.5277 g/mol .
Biosynthesis and Metabolic Role
N-(hexadecanoyl)-sphinganine is synthesized via de novo sphingolipid biosynthesis. Studies in RAW 264.7 macrophages show its levels increase 2–4 hours after Kdo2-lipid A (KLA) treatment, indicating its role in inflammatory signaling . Key steps include:
-
Condensation: Serine + palmitoyl-CoA → 3-ketosphinganine.
-
Reduction: 3-ketosphinganine → sphinganine.
-
Acylation: Sphinganine + hexadecanoyl-CoA → N-(hexadecanoyl)-sphinganine .
Biological and Research Significance
-
Cellular Signaling: As a dihydroceramide, it modulates membrane fluidity and lipid raft formation, influencing apoptosis and stress responses .
-
Disease Models: Elevated levels correlate with immune activation in macrophages, suggesting roles in inflammation and pathogen defense .
| Exposure Route | Symptoms | Precautions |
|---|---|---|
| Skin | Itching, redness, inflammation | Nitrile gloves |
| Eyes | Pain, redness, corneal damage | Safety goggles |
| Inhalation | Respiratory tract irritation | Fume hood usage |
Comparative Analysis with Related Compounds
While structurally similar to other dihydroceramides, N-(hexadecanoyl)-sphinganine’s C16 acyl chain distinguishes its biophysical properties. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume